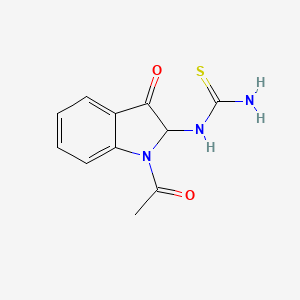
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA
Description
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA is a complex organic compound with the molecular formula C11H11N3O2S and a molecular weight of 249.29 g/mol. This compound belongs to the indole family, which is known for its significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and pharmaceuticals, making them a crucial area of study in organic chemistry .
Properties
CAS No. |
189325-20-0 |
|---|---|
Molecular Formula |
C11H11N3O2S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(1-acetyl-3-oxo-2H-indol-2-yl)thiourea |
InChI |
InChI=1S/C11H11N3O2S/c1-6(15)14-8-5-3-2-4-7(8)9(16)10(14)13-11(12)17/h2-5,10H,1H3,(H3,12,13,17) |
InChI Key |
BAYGZCXMYVTCSA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)NC(=S)N |
Canonical SMILES |
CC(=O)N1C(C(=O)C2=CC=CC=C21)NC(=S)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA involves several steps, typically starting with the formation of the indole core. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For industrial production, the process may be optimized using catalysts and specific reaction conditions to increase yield and purity .
Chemical Reactions Analysis
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-indoles, while reduction can produce hydro-indoles .
Scientific Research Applications
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: This compound and its derivatives are investigated for their potential therapeutic applications, such as in the treatment of cancer and infectious diseases.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects . For example, it may inhibit specific enzymes involved in cancer cell proliferation or modulate immune responses .
Comparison with Similar Compounds
(1-ACETYL-3-OXO-2,3-DIHYDRO-1H-INDOL-2-YL)THIOUREA can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


